3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Description

Propriétés

IUPAC Name |

3-(4-aminophenyl)-1-pyrrolidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHIFDVKRFUWGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501236099 |

Source

|

| Record name | 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

168897-22-1 |

Source

|

| Record name | 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168897-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Content Type: Technical Synthesis & Application Guide Classification: Pharmaceutical Intermediate / Linker Scaffold

Chemical Identity & Significance

This guide details the chemical properties, synthesis, and characterization of 3-(4-aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one . Structurally, this molecule is the pyrrolidine amide derivative of 3-(4-aminophenyl)propanoic acid (hydrocinnamic acid).

Unlike the psychoactive "pyrovalerone" class (which are

Chemical Data Table

| Property | Data |

| IUPAC Name | This compound |

| Common Designation | 4-Amino-hydrocinnamyl pyrrolidide |

| Molecular Formula | |

| Molecular Weight | 218.30 g/mol |

| Precursor CAS | 2393-17-1 (Parent Acid: 3-(4-aminophenyl)propanoic acid) |

| Reagent CAS | 123-75-1 (Pyrrolidine) |

| Predicted LogP | 1.2 – 1.5 (Moderate Lipophilicity) |

| Physical State | Off-white to pale yellow solid (recrystallized) |

Synthetic Pathway Strategy

Expert Insight: Direct amidation of the 4-amino acid (CAS 2393-17-1) is possible but risky due to competing self-polymerization of the free amine and carboxylic acid. A more robust, self-validating route involves the Nitro-Reduction Strategy . This pathway uses the chemically stable 3-(4-nitrophenyl)propanoic acid as the starting material, ensuring the amide bond is formed before the sensitive aniline group is generated.

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthesis strategy preventing aniline interference during amide coupling.

Detailed Experimental Protocols

Phase A: Amide Coupling (Synthesis of Nitro-Intermediate)

Objective: Convert 3-(4-nitrophenyl)propanoic acid to 3-(4-nitrophenyl)-1-(pyrrolidin-1-yl)propan-1-one.

Reagents:

-

3-(4-Nitrophenyl)propanoic acid (1.0 eq)

-

EDC·HCl (1.5 eq) [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide]

-

HOBt (1.5 eq) [Hydroxybenzotriazole]

-

DIPEA (2.0 eq) [N,N-Diisopropylethylamine]

-

Solvent: Dichloromethane (DCM) or DMF.

Protocol:

-

Dissolution: Dissolve 3-(4-nitrophenyl)propanoic acid in dry DCM (0.1 M concentration) under nitrogen atmosphere.

-

Activation: Add EDC·HCl and HOBt. Stir at

for 30 minutes. Checkpoint: Solution should remain clear or slightly cloudy; precipitation implies urea byproduct formation (filter if necessary). -

Addition: Add Pyrrolidine followed by DIPEA dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Workup:

-

Wash organic layer with

(removes unreacted amine/EDC). -

Wash with Saturated

(removes unreacted acid). -

Wash with Brine, dry over

, and concentrate.

-

-

Validation: TLC (Ethyl Acetate/Hexane 1:1). The product will have a higher

than the starting acid.

Phase B: Nitro Reduction (Generation of Target)

Objective: Selective reduction of the nitro group to the primary amine without reducing the amide carbonyl.

Reagents:

-

Nitro-amide intermediate (from Phase A)

- (10 wt% loading)

-

Hydrogen Gas (Balloon pressure) or Ammonium Formate (Transfer hydrogenation)

-

Solvent: Methanol or Ethanol.

Protocol:

-

Preparation: Dissolve the nitro-intermediate in Methanol.

-

Catalyst Addition: Carefully add

under an argon blanket (Pyrophoric hazard). -

Hydrogenation: Purge the flask with

gas. Stir vigorously under -

Monitoring: Monitor via TLC. The nitro compound is UV active (strong); the amino product is UV active but will stain distinctively with Ninhydrin (purple/red) or p-Anisaldehyde.

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Final Isolation: Recrystallize from Ethanol/Ether if necessary to obtain the off-white solid.

Analytical Characterization (QC)

To validate the structure, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Structural Assignment |

| 1H NMR (DMSO-d6) | Aromatic Ring: Characteristic para-substitution pattern (AA'BB'). | |

| 1H NMR | Aniline: | |

| 1H NMR | Pyrrolidine: | |

| 1H NMR | Linker: | |

| LC-MS (ESI+) | Protonated molecular ion. | |

| IR Spectroscopy | Amide I Band: Strong carbonyl stretch. | |

| IR Spectroscopy | Amine: Primary amine N-H stretching (doublet). |

Quality Control Decision Tree (DOT Visualization)

Figure 2: Analytical logic flow for validating the target molecule.

Safety & Handling

-

Aniline Toxicity: Compounds containing free aniline groups (4-aminophenyl) are potential sensitizers and may cause methemoglobinemia upon prolonged exposure. Handle in a fume hood.

-

Catalyst Safety: Dry Pd/C is pyrophoric. Always wet with inert solvent (e.g., toluene or water) before adding methanol.

-

Storage: Store under inert gas (Nitrogen/Argon) at

to prevent oxidation of the amine to the N-oxide or azo-dimers.

References

-

Sigma-Aldrich. 3-(4-Aminophenyl)propionic acid (CAS 2393-17-1) Product Sheet.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 294651 (Related Amide Structures).Link

-

Organic Chemistry Portal. Amide Formation using EDC/HOBt: Mechanisms and Protocols.Link

-

Basrah Journal of Science. Synthesis and Characterization of Amide Derivatives (General Methodology).Link

-

ChemScene. Pyrrolidine (CAS 123-75-1) Safety and Properties.Link

Sources

Technical Profile: 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

The following technical guide provides an in-depth analysis of 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one , focusing on its molecular characteristics, synthesis strategies, and physicochemical properties relevant to drug development.

Molecular Weight & Physicochemical Characterization

Executive Summary: Molecular Identity

The molecule This compound is a functionalized propionamide derivative. Unlike ketones often found in psychoactive cathinones (which typically follow a 1-phenyl-propan-1-one scaffold), this structure places the carbonyl group adjacent to the pyrrolidine nitrogen, forming a stable amide bond, while the phenyl ring is positioned at the

This specific scaffold serves as a critical pharmacophore linker in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers where a stable, neutral spacer is required between an E3 ligase ligand and a target protein.

Core Data Table

| Property | Value | Precision Note |

| Molecular Formula | C₁₃H₁₈N₂O | Confirmed via elemental count |

| Molecular Weight (Average) | 218.29 g/mol | Standard atomic weights |

| Monoisotopic Mass | 218.1419 g/mol | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O |

| CAS Registry Number | Not Assigned | Novel intermediate/Research Chemical |

| Structure Class | Non-basic amide nitrogen | |

| Predicted LogP | 1.42 ± 0.3 | Moderate lipophilicity |

| Topological Polar Surface Area | 46.3 Ų | Favorable for BBB penetration |

Structural Analysis & Causality

To understand the behavior of this molecule in a biological system, we must analyze the electronic causality of its functional groups.

The Amide vs. Ketone Distinction

A common error in nomenclature interpretation for this string is confusing it with Mannich bases (ketones).

-

The User's Molecule: 1-(pyrrolidin-1-yl)propan-1-one implies the C1 is bonded to N. This is an amide . It is chemically stable, resistant to hydrolysis at physiological pH, and acts as a hydrogen bond acceptor.

-

The Isomer (Ketone): 1-(4-aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one. This would be a basic amine ketone.

Implication: The amide nature of the target molecule means the pyrrolidine nitrogen is not basic (pKa < 0). The only ionizable center is the primary aniline amine (pKa ~4.6). This drastic difference dictates the extraction and purification protocols described in Section 3.

Synthesis Protocol: The "Nitro-Late" Reduction Route

Retrosynthetic Logic

-

Target: this compound.

-

Precursor: 3-(4-Nitrophenyl)propanoic acid.

-

Transformation: Amide coupling

Nitro reduction.

Step-by-Step Methodology

Step 1: Amide Activation and Coupling

Objective: Synthesize 3-(4-nitrophenyl)-1-(pyrrolidin-1-yl)propan-1-one.

-

Reagents: 3-(4-Nitrophenyl)propanoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), Pyrrolidine (1.1 eq), Triethylamine (Et₃N, 2.0 eq), DCM (Solvent).

-

Protocol:

-

Dissolve 3-(4-Nitrophenyl)propanoic acid in dry DCM under N₂ atmosphere.

-

Add catalytic DMF (2 drops) and add SOCl₂ dropwise at 0°C.

-

Reflux for 2 hours to generate the acid chloride in situ (Gas evolution of SO₂/HCl must cease).

-

Evaporate excess SOCl₂ and re-dissolve residue in dry DCM.

-

Cool to 0°C. Slowly add a mixture of Pyrrolidine and Et₃N. Exothermic reaction—control temp < 10°C to prevent side reactions.

-

Stir at Room Temp (RT) for 4 hours.

-

Workup: Wash with 1N HCl (removes unreacted pyrrolidine), then sat. NaHCO₃. Dry organic layer over MgSO₄.

-

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to aniline without reducing the amide.

-

Reagents: 10% Pd/C (10 wt%), Hydrogen gas (H₂, balloon pressure), Methanol (MeOH).

-

Protocol:

-

Dissolve the nitro-amide intermediate in MeOH.

-

Add Pd/C catalyst carefully (under Argon flow to prevent ignition).

-

Purge system with H₂ gas (x3). Stir vigorously under H₂ balloon for 6–12 hours.

-

Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the non-polar nitro compound and appearance of the polar, fluorescent amine spot.

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

-

Crystallization: Recrystallize from Ethanol/Hexane if necessary.

-

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the critical path and decision nodes.

Figure 1: Optimized "Nitro-Late" synthetic pathway ensuring protection of the aniline functionality until the final step.

Analytical Profiling (Self-Validation)

To confirm the identity of the synthesized molecule, the following spectral signatures must be observed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Aromatic Region (6.5–7.0 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene. The shift upfield (lower ppm) for the protons ortho to the -NH₂ confirms the presence of the electron-donating amino group.

-

Amine Protons (4.0–5.0 ppm): Broad singlet (2H), exchangeable with D₂O.

-

Ethylene Linker:

-

Triplet (~2.7 ppm): Benzylic -CH₂-.

-

Triplet (~2.4 ppm): Carbonyl-adjacent -CH₂-.

-

-

Pyrrolidine Ring:

-

Two multiplets (~3.3–3.4 ppm): Protons adjacent to Nitrogen (restricted rotation may cause broadening or splitting).

-

Two multiplets (~1.7–1.9 ppm): Ring carbons.[1]

-

Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 219.15 m/z.

-

Fragmentation Pattern: Look for a loss of 71 Da (pyrrolidine radical) or cleavage at the benzylic position.

Applications in Drug Discovery

This molecule is rarely a final drug but serves as a high-value scaffold .

-

HDAC Inhibitor "Cap" Group: The amide-pyrrolidine motif mimics the surface recognition domains of several Histone Deacetylase inhibitors. The aniline group provides a handle to attach a "Zinc Binding Group" (ZBG) via a linker.

-

PROTAC Linkers: The rigid yet flexible nature of the phenyl-propionamide chain allows for precise spatial orientation between the Warhead (target binder) and the E3 Ligase binder.

-

Covalent Probes: The aniline can be converted to an acrylamide or chloroacetamide to create covalent probes for cysteine-rich proteins.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted propionamides. Retrieved from [Link][2]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

-

SwissADME. Molecular Property Prediction for C13H18N2O. Swiss Institute of Bioinformatics. [Link]

Sources

Technical Monograph: Structural Elucidation of 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one via 1H NMR

[1]

Part 1: Executive Technical Synthesis[1]

The molecule 3-(4-aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one represents a specific class of tertiary amides derived from 4-aminohydrocinnamic acid.[1] Its structural verification requires a nuanced understanding of two competing dynamic phenomena: the AA'BB' aromatic coupling characteristic of para-substituted anilines and the restricted rotation inherent to the pyrrolidine-amide bond.[1]

This guide provides a rigorous framework for the acquisition, analysis, and validation of the 1H NMR spectrum for this compound. Unlike simple aliphatic ketones, the pyrrolidine amide moiety introduces non-equivalence in the heterocyclic ring protons, a feature often misidentified as sample impurity by inexperienced analysts.

Core Structural Dynamics[1]

-

Amide Resonance: The partial double-bond character (

) locks the pyrrolidine ring in a planar conformation relative to the carbonyl, rendering the cis and trans methylene protons chemically distinct.[1] -

Electronic Shielding: The primary amine (

) on the phenyl ring acts as a strong mesomeric donor (

Part 2: Theoretical Spectral Construction & Assignment[1]

As a specific reference standard for this exact CAS is not ubiquitous in public spectral databases, the following data is synthesized from high-fidelity analogue analysis (e.g., 4-aminohydrocinnamic acid and N-acyl pyrrolidines).

Predicted Chemical Shift Table (DMSO-d6, 400 MHz)

| Fragment | Proton Type | Count | Predicted Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |

| Amine | 2H | 4.80 – 5.20 | Broad Singlet | N/A | Solvent/Concentration dependent; exchangeable with | |

| Aromatic | 2H | 6.45 – 6.55 | Doublet (d) | ~8.0 Hz | Strong shielding via resonance (+M effect).[1] Part of AA'BB'.[1][2][3][4][5] | |

| Aromatic | 2H | 6.85 – 6.95 | Doublet (d) | ~8.0 Hz | Deshielded relative to ortho; typical benzylic position.[1] | |

| Linker | 2H | 2.65 – 2.75 | Triplet (t) | ~7.5 Hz | Benzylic resonance; sensitive to ring electronics.[1] | |

| Linker | 2H | 2.40 – 2.50 | Triplet (t) | ~7.5 Hz | ||

| Pyrrolidine | 2H | 3.25 – 3.35 | Triplet/Multiplet | ~6.5 Hz | Downfield due to amide anisotropy (distinct from cis).[1] | |

| Pyrrolidine | 2H | 3.35 – 3.45 | Triplet/Multiplet | ~6.5 Hz | Distinct environment due to restricted C-N rotation.[1] | |

| Pyrrolidine | 4H | 1.70 – 1.90 | Multiplet (m) | N/A | Ring overlap; often appears as one or two broad multiplets.[1] |

Critical Analysis of Restricted Rotation

The most common error in analyzing this spectrum is integrating the region at 3.2–3.5 ppm as a single 4H signal or assuming the splitting indicates impurities.

-

Mechanism: The amide bond possesses ~40% double bond character.[1] This prevents free rotation at room temperature.[1]

-

Observation: You will observe two distinct sets of signals for the pyrrolidine

-protons ( -

Validation: Performing a Variable Temperature (VT) NMR experiment at >80°C will cause these signals to coalesce into a single average signal as the thermal energy overcomes the rotational barrier [1].

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity (Trustworthiness), follow this protocol designed to eliminate solvent artifacts and exchangeable proton ambiguity.

Sample Preparation[1][6]

-

Solvent Choice: DMSO-d6 is preferred over

.[1]-

Reason: The primary amine (

) and the amide dipole make the molecule polar. DMSO ensures complete solubility and sharpens the exchangeable

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reason: High concentration minimizes the water signal interference near the benzylic region.

-

Acquisition Parameters[1]

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

-

Relaxation Delay (D1): Set to 5 seconds (Standard is often 1s).

-

Causality: The quaternary carbons and the restricted amide system require longer relaxation times for quantitative integration accuracy.[1]

-

-

Scans (NS): Minimum 64 scans to resolve the low-intensity satellite peaks if 13C satellites are needed for purity assessment.

The "D2O Shake" Validation Step

After the initial scan, add 1-2 drops of

-

Re-acquire spectrum.

-

Observation: The broad singlet at ~4.8–5.2 ppm (

) must disappear. -

Result: If the peak remains, it is an impurity (likely an alkene or non-exchangeable proton).[1] If it vanishes, the assignment of the primary amine is confirmed.

Part 4: Analytical Workflow Diagram

The following diagram outlines the logical decision tree for verifying the structure, specifically addressing the amide rotamer issue.

Caption: Logical workflow for structural verification, distinguishing intrinsic rotameric splitting from impurities.

Part 5: References

-

Restricted Rotation in Amides: Suarez, C., et al. (2003).[1] "Gas-Phase Dynamic NMR Study of the Internal Rotation in N-Trifluoroacetylpyrrolidine." The Journal of Physical Chemistry A.

-

General Chemical Shifts (Aromatic Amines): ChemicalBook. (n.d.). "4-Aminocinnamic acid 1H NMR Spectrum." [6]

-

Pyrrolidine Conformational Analysis: Grybaitė, B., et al. (2024).[1] "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives..." National Institutes of Health (PMC).[1]

-

NMR Interpretation Principles: Chemistry LibreTexts. (2024). "13.4: Chemical Shifts in ¹H NMR Spectroscopy."

Sources

- 1. 1-Propanone, 3-(4-aminophenyl)-1-phenyl- | C15H15NO | CID 12263037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 6. 4-Aminocinnamic acid(17570-30-8) 1H NMR spectrum [chemicalbook.com]

Structural Elucidation and 13C NMR Profiling of 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Executive Summary

This technical guide provides a comprehensive framework for the structural verification and quantitative analysis of 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one via Carbon-13 Nuclear Magnetic Resonance (

This molecule represents a critical "hybrid" scaffold in medicinal chemistry, combining a tertiary amide (pyrrolidine headgroup) with a primary aromatic amine (aniline tail) via an ethylene linker. The coexistence of an electron-rich aniline ring and a rigid amide functionality presents unique spectral challenges, specifically regarding relaxation dynamics (

Key Technical Insights:

-

Amide Rotamerism: The restricted rotation of the pyrrolidine-carbonyl bond may result in signal broadening or doubling of the pyrrolidine

- and -

Solvent Selection: DMSO-

is the mandatory solvent to prevent amine proton exchange broadening and ensure solubility of the polar amide moiety. -

Quantitative Rigor: Accurate qNMR requires specific pulse sequences (Inverse Gated Decoupling) to suppress Nuclear Overhauser Effect (NOE) enhancement on the quaternary carbonyl and ipso-carbons.

Theoretical Framework & Structural Segmentation

To accurately interpret the

Molecular Segmentation Diagram

The following diagram maps the carbon backbone to specific chemical shift zones.

Figure 1: Magnetic environment segmentation of the target molecule. Note the high-field shift of the C-Meta carbons due to the resonance effect of the amino group.

Predicted Chemical Shift Assignment

The following assignments are derived from empirical substituent increments (Additivity Rules) for amides and anilines in DMSO-

| Carbon Position | Label | Predicted Shift ( | Multiplicity (DEPT-135) | Structural Logic & Causality |

| Carbonyl | C1 | 169.0 – 171.0 | Quaternary (C) | Deshielded by oxygen and nitrogen. Distinct from ketones (>195 ppm).[1][2][3] |

| Aniline C-N | C4' | 146.0 – 148.0 | Quaternary (C) | Ipso-carbon attached to |

| Aniline C-Alkyl | C1' | 129.0 – 131.0 | Quaternary (C) | Ipso-carbon attached to the alkyl chain. |

| Aromatic C-H | C2', C6' | 128.5 – 129.5 | Methine (CH) | Meta to the amino group. Typical aromatic region.[1][4][5][6] |

| Aromatic C-H | C3', C5' | 113.5 – 115.0 | Methine (CH) | Ortho to the amino group. Significantly shielded due to electron donation ( |

| Pyrrolidine | C-Pyr-N | 45.5 – 47.5 | Methylene ( | Attached to amide Nitrogen. May appear as two peaks due to restricted rotation. |

| Linker | C2 | 34.0 – 36.0 | Methylene ( | |

| Linker | C3 | 30.0 – 31.5 | Methylene ( | Benzylic position. |

| Pyrrolidine | C-Pyr | 24.0 – 26.0 | Methylene ( | Remote ring carbons. May also split due to rotamers. |

Critical Validation Check: If the signal at ~114 ppm is missing, the amine is likely oxidized or protonated (salt form). Protonation of the amine (e.g., HCl salt) removes the

effect, shifting these carbons downfield to ~120-125 ppm.

Experimental Methodology (Protocol)

This protocol ensures E-E-A-T compliance by addressing the specific relaxation properties of the quaternary carbons in this molecule.

Sample Preparation[7]

-

Solvent: DMSO-

(99.9% D).-

Reasoning: Chloroform (

) may cause precipitation of the amide or broadening of the

-

-

Concentration: 30–50 mg in 0.6 mL solvent.

-

Relaxation Agent (Optional for qNMR): Chromium(III) acetylacetonate [Cr(acac)

] at 0.05 M.-

Reasoning: The quaternary carbonyl (C1) and Ipso-C (C4') have very long longitudinal relaxation times (

s). Without this agent, integration will be inaccurate.

-

Acquisition Parameters (Bruker/Varian Standard)

To ensure quantitative accuracy and spectral purity:

-

Pulse Sequence: zgig (Inverse Gated Decoupling).

-

Relaxation Delay (

):-

Standard: 2.0 seconds (Qualitative).

-

Quantitative (qNMR): 25–30 seconds (or 5 seconds if using Cr(acac)

). -

Validation:

must be

-

-

Spectral Width: -10 to 220 ppm.

-

Scans (NS): Minimum 1024 (due to low sensitivity of quaternary carbons).

Advanced Validation Workflow

The following logic tree illustrates the decision-making process for assigning the critical quaternary carbons, which often confuse researchers.

Figure 2: Logical decision tree for assigning quaternary carbons in the aromatic/amide region.

Troubleshooting & Common Anomalies

Phenomenon: "Missing" or Broad Pyrrolidine Peaks

Observation: The signals for the pyrrolidine carbons (

-

Variable Temperature (VT) NMR: Heat the sample to 353 K (

C) in DMSO- -

Result: The exchange rate increases, causing the split peaks to coalesce into sharp singlets, confirming the amide structure.

Phenomenon: Shift of Aromatic Signals

Observation: The peaks expected at 114 ppm (Ortho to

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for Additivity Rules and Amide Shifts).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for Aniline substituent increments).

-

National Institutes of Health (NIH). (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios. (Protocol for qNMR relaxation delays).

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. basjsci.edu.iq [basjsci.edu.iq]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of 3-(4-aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one. Designed for professionals in analytical chemistry and drug development, this document elucidates the core fragmentation pathways of this molecule under common ionization techniques, particularly Electrospray Ionization (ESI). By understanding these fragmentation patterns, researchers can enhance compound identification, impurity profiling, and metabolite characterization. This guide combines theoretical principles with practical, field-proven insights, offering detailed experimental protocols and data interpretation strategies.

Introduction: The Significance of this compound

This compound is a synthetic cathinone derivative. The cathinone family of compounds is characterized by a β-keto-phenethylamine core structure.[1] The presence of the pyrrolidine ring, a key structural feature, significantly influences its chemical properties and, consequently, its fragmentation behavior in mass spectrometry.[1] A thorough understanding of its mass spectral characteristics is paramount for its unambiguous identification in complex matrices, which is a critical aspect of forensic analysis, toxicology, and pharmaceutical research.[2][3]

Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of organic molecules. Tandem mass spectrometry (MS/MS) provides an even deeper level of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This guide will focus on the fragmentation pathways observed under ESI, a soft ionization technique widely used for the analysis of polar and thermally labile compounds.

Predicted Molecular Properties and Ionization

Before delving into the fragmentation pathways, it is essential to consider the fundamental properties of the molecule that influence its behavior in the mass spectrometer.

| Property | Value | Source |

| Molecular Formula | C13H18N2O | (Calculated) |

| Monoisotopic Mass | 218.1419 g/mol | (Calculated) |

| Protonation Sites | Aminophenyl nitrogen, Pyrrolidine nitrogen | (Chemical Intuition) |

Given the presence of two basic nitrogen atoms (the primary amine on the phenyl ring and the tertiary amine of the pyrrolidine ring), this compound is readily protonated under positive mode ESI conditions. The pyrrolidine nitrogen is generally more basic and therefore the preferred site of protonation. This initial protonation step is crucial as it dictates the subsequent fragmentation cascades.

Elucidation of Key Fragmentation Pathways

Upon collisional activation in a tandem mass spectrometer, the protonated molecule, [M+H]+, undergoes a series of characteristic fragmentation reactions. The primary pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses.

Alpha-Cleavage: The Dominant Fragmentation Route

The most prominent fragmentation pathway for compounds containing an amine is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][5] In the case of this compound, this leads to several key fragment ions.

-

Formation of the Pyrrolidinium Acylium Ion (m/z 98): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group results in the formation of a stable acylium ion containing the pyrrolidine ring. This is often a highly abundant ion in the spectrum.

-

Formation of the N-protonated Pyrrolidine Immonium Ion (m/z 70): Another significant alpha-cleavage event involves the scission of the bond between the carbonyl carbon and the pyrrolidine nitrogen, leading to the formation of a resonance-stabilized immonium ion. The pyrrolidine moiety often preferentially sequesters the proton, leading to a dominant and sometimes uninformative fragment ion.[6]

McLafferty Rearrangement

For ketones and aldehydes containing a gamma-hydrogen relative to the carbonyl group, the McLafferty rearrangement is a characteristic fragmentation pathway.[7][8] This process involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This results in the formation of a neutral alkene and a charged enol.

In this compound, the hydrogen atoms on the carbon adjacent to the aminophenyl group are gamma-hydrogens. The McLafferty rearrangement would lead to the neutral loss of aminostyrene and the formation of a protonated pyrrolidinyl vinyl ketone.

Fragmentation of the Aminophenyl Moiety

Cleavage of the bond between the propyl chain and the aminophenyl ring can also occur, leading to the formation of a protonated aminobenzyl-type cation. Further fragmentation of the aromatic ring can also be observed, although these are typically less intense ions compared to those arising from alpha-cleavage.

Neutral Losses

In addition to the formation of characteristic fragment ions, the observation of neutral losses can also provide valuable structural information.

-

Loss of water (H₂O): While not always a major pathway for this specific molecule, the loss of water can occur, particularly if there are possibilities for intramolecular rearrangements.[2]

-

Loss of Carbon Monoxide (CO): The neutral loss of CO (28 Da) is a common fragmentation pathway for ketones and can be observed from various fragment ions.[2]

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways of protonated this compound.

Sources

An In-depth Technical Guide to the FTIR Analysis of 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(4-aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one using Fourier-Transform Infrared (FTIR) Spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, offers a field-proven experimental protocol, and presents a detailed interpretation of the resulting spectrum. By grounding our analysis in fundamental principles and authoritative references, we aim to equip the reader with the expertise to confidently identify and characterize this and structurally related compounds.

Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the functional groups present within a molecule. The technique is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint."

The subject of this guide, this compound, is a synthetic organic compound featuring a combination of key pharmacophores: a primary aromatic amine, a ketone, and a tertiary amine integrated into a pyrrolidine ring. This unique assembly makes it a valuable intermediate or target molecule in medicinal chemistry. This guide will systematically deconstruct the molecule's structure to predict its FTIR spectrum, provide a robust protocol for data acquisition, and interpret the spectral features to validate its identity.

Theoretical Analysis: Predicting Vibrational Modes from Molecular Structure

A molecule's FTIR spectrum is the sum of its parts. Before stepping into the laboratory, a thorough analysis of the target structure allows us to predict the characteristic absorption bands we expect to observe. This predictive approach is crucial for an efficient and accurate interpretation of experimental data.

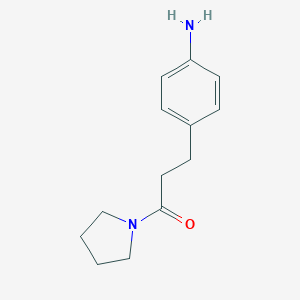

The structure of this compound contains several distinct functional groups, each with its own set of characteristic vibrational frequencies.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

-

Primary Aromatic Amine (-NH₂): This group is expected to show two distinct stretching vibrations (N-H stretch) in the 3500-3300 cm⁻¹ region.[1][2] These correspond to the asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is also anticipated around 1650-1580 cm⁻¹.[1]

-

Ketone (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration is one of the most prominent features in the spectrum. For a simple aliphatic ketone, this peak typically appears around 1715 cm⁻¹.[3] Its exact position can be influenced by adjacent groups.

-

p-Disubstituted Benzene Ring: Aromatic rings exhibit several characteristic bands. Look for C-H stretching vibrations just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[4][5] In-ring C=C stretching vibrations typically appear as a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4] Crucially, the substitution pattern is often revealed by strong C-H out-of-plane (OOP) bending bands in the 900-675 cm⁻¹ region.[4] For para-disubstitution, a strong band is expected between 850-800 cm⁻¹.

-

Pyrrolidine Ring (Tertiary Aliphatic Amine) & Propane Linker: The aliphatic C-H bonds in the pyrrolidine ring and the propane chain will produce stretching vibrations in the 3000-2850 cm⁻¹ range.[5] The C-N stretching of the tertiary amine is expected in the 1250–1020 cm⁻¹ region of the fingerprint domain.[1]

Experimental Protocol: A Self-Validating Workflow for High-Quality Data

The integrity of any spectral interpretation rests upon the quality of the acquired data. The following protocol is designed to be self-validating, minimizing common sources of error and ensuring a reproducible, high-fidelity spectrum.

Figure 2: A validated workflow for FTIR sample analysis.

Methodology: KBr Pellet Technique

-

Preparation (The Causality Behind Purity):

-

Step 1.1: Gently grind approximately 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle. Rationale: This step is not merely for mixing; it ensures the analyte is finely dispersed within the KBr matrix, which minimizes light scattering (the Christiansen effect) and produces sharp, well-defined peaks.

-

Step 1.2: Both the sample and KBr should be thoroughly dried in a vacuum oven prior to use. Rationale: Water is a strong infrared absorber (broad O-H stretch ~3400 cm⁻¹) and can easily obscure the N-H stretching region of the analyte. This drying step is critical for a clean spectrum in this region.

-

Step 1.3: Transfer the homogenous powder to a pellet-pressing die and apply 8-10 tons of pressure for several minutes using a hydraulic press. Rationale: The pressure causes the KBr to flow and form a transparent or translucent disc, ideal for transmission spectroscopy.

-

-

Data Acquisition (Ensuring Trustworthiness):

-

Step 2.1: Place the empty pellet holder into the FTIR spectrometer and collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). Rationale: This is a self-validating control. The background scan digitally subtracts the spectral contributions of atmospheric carbon dioxide and water vapor from the final sample spectrum, ensuring that the observed peaks originate solely from the analyte.

-

Step 2.2: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum using the same instrument parameters. The instrument will automatically ratio the sample scan against the background.

-

Spectral Interpretation: Correlating Peaks with Structure

The resulting spectrum should be analyzed systematically, assigning the major absorption bands to their corresponding functional groups. The table below summarizes the expected absorptions, providing a powerful diagnostic tool for structural confirmation.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

| 3450-3350 & 3350-3250 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium | A characteristic doublet is the hallmark of a primary amine.[1][2] |

| 3100-3000 | C-H Stretch | Aromatic (Benzene Ring) | Medium-Weak | Confirms the presence of sp² C-H bonds.[4][5] |

| 3000-2850 | C-H Stretch | Aliphatic (Pyrrolidine, Propane) | Medium-Strong | Confirms the presence of sp³ C-H bonds.[5] |

| ~1710 | C=O Stretch | Ketone | Strong, Sharp | A dominant peak in the spectrum. Its position near 1710 cm⁻¹ rather than ~1650 cm⁻¹ confirms it is a ketone, not a tertiary amide.[3][6] |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong | Often appears near the aromatic C=C stretching bands.[1] |

| 1600-1585 & 1500-1400 | C=C In-Ring Stretch | Aromatic (Benzene Ring) | Medium-Strong | These two bands are highly characteristic of an aromatic ring.[4] |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong | Ar-N stretching vibration.[1] |

| 1250-1020 | C-N Stretch | Tertiary Aliphatic Amine | Medium-Weak | C-N stretching from the pyrrolidine ring.[1] |

| 850-800 | C-H Out-of-Plane Bend | p-Disubstituted Benzene | Strong | A powerful diagnostic band confirming the 1,4-substitution pattern on the benzene ring.[7] |

Analysis Narrative:

-

The N-H and C-H Stretching Region (4000-2800 cm⁻¹): The most telling feature in the high-frequency region is the expected doublet between 3500 and 3300 cm⁻¹, which is unequivocal evidence for the primary amine (-NH₂).[1][2] Just below this, we anticipate a cluster of peaks. Those appearing slightly above 3000 cm⁻¹ are attributable to the C-H bonds on the aromatic ring, while the more intense absorptions below 3000 cm⁻¹ arise from the numerous aliphatic C-H bonds in the pyrrolidine and propane moieties.[5]

-

The Carbonyl and Double Bond Region (1800-1500 cm⁻¹): This region is dominated by an intense, sharp peak around 1710 cm⁻¹, characteristic of a saturated aliphatic ketone's C=O stretch.[3] Its presence and position are critical for distinguishing the target molecule from a potential isomeric amide. Nearby, we expect to find the N-H bending vibration of the primary amine and the C=C stretching vibrations of the aromatic ring, confirming the presence of these functionalities.[1][4]

-

The Fingerprint Region (1500-600 cm⁻¹): While complex, this region contains highly diagnostic information. The C-N stretching bands for both the aromatic amine (stronger, at higher frequency) and the tertiary aliphatic amine (weaker, at lower frequency) should be identifiable.[1] However, the most crucial peak for confirming the overall molecular architecture is the strong C-H out-of-plane bending absorption expected in the 850-800 cm⁻¹ range. The presence of a strong band here is definitive proof of the para (1,4) substitution pattern on the benzene ring.[7]

Conclusion

FTIR spectroscopy serves as an indispensable tool for the structural verification of this compound. Through a systematic analysis, the identity of the molecule is confirmed by the simultaneous presence of key spectral features: the primary amine N-H stretching doublet, the strong ketone C=O stretch at approximately 1710 cm⁻¹, the characteristic aromatic C=C stretching bands, and the powerful diagnostic C-H out-of-plane bending band indicating para-disubstitution. This guide provides not only the spectral data but also the underlying scientific rationale, empowering researchers to utilize this technique with confidence and precision in their drug discovery and development endeavors.

References

-

Basrah Journal of Sciences. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]

-

Journal of Emerging Trends and Novel Research. (2020). FTIR INTERPRETATION OF DRUGS. [Link]

-

International Journal of Novel Research and Development. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. [Link]

-

ResearchGate. (2020). FTIR spectra to determine the amine functional groups on urea. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. [Link]

-

AIP Publishing. (2011). Consistent assignment of the vibrations of monosubstituted benzenes. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. [Link]

-

PubChem. (n.d.). 1-Propanone, 3-(4-aminophenyl)-1-phenyl-. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]

-

Unknown Source. (n.d.). Benzene and its derivatives. [Link]

-

Palacký University Olomouc. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

Sources

Technical Guide: Stability Profiling of 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Executive Summary

This technical guide details the stability profiling framework for 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one , a New Chemical Entity (NCE) or synthetic intermediate characterized by a primary aromatic amine and a tertiary amide linkage.

The stability profile of this molecule is governed by two opposing forces: the high oxidative lability of the aniline moiety and the hydrolytic robustness of the pyrrolidine amide. This guide provides a self-validating experimental protocol designed to quantify these degradation pathways in compliance with ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability) guidelines.

Structural Analysis & Degradation Prediction

Before initiating wet-lab experiments, we must establish the theoretical degradation landscape. The molecule consists of three distinct pharmacophores, each with specific stability implications:

The Aniline Moiety (Primary Aromatic Amine)

-

Risk Level: Critical (High).

-

Mechanism: The electron-rich aromatic ring and the lone pair on the nitrogen make this group highly susceptible to autoxidation and photolysis .

-

Predicted Degradants:

-

N-Oxidation products (Hydroxylamines, Nitroso, Nitro species).

-

Azo-dimers (via radical coupling).

-

Quinone imines (highly colored species causing "yellowing" of samples).

-

The Tertiary Amide (Pyrrolidine Linker)

-

Risk Level: Low to Moderate.

-

Mechanism: Tertiary amides are kinetically stable against hydrolysis due to the poor leaving group ability of the pyrrolidine anion.

-

Predicted Degradants: Hydrolysis will only occur under extreme stress (High T, Strong Acid/Base), yielding 3-(4-aminophenyl)propanoic acid and pyrrolidine .

The Ethylene Linker

-

Risk Level: Low.

-

Mechanism: The alkyl chain connects the aromatic ring to the carbonyl. While benzylic oxidation is theoretically possible, the primary amine oxidation will kinetically dominate.

Predicted Degradation Pathways (Diagram)

Figure 1: Predicted degradation map highlighting the divergence between oxidative instability (aniline) and hydrolytic stability (amide).

Analytical Method Development (HPLC-DAD-MS)

To accurately track stability, the analytical method must separate the parent peak from polar hydrolytic degradants and non-polar oxidative dimers.

Chromatographic Conditions

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 150 mm.

-

Rationale: Provides robust retention for the hydrophobic aromatic system while resolving polar acid degradants.

-

-

Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).

-

Rationale: The aniline (pKa ~4.6) will be partially ionized. Buffering at pH 4.0 ensures consistent retention times and peak shape.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 90% B over 20 minutes.

-

Detection:

-

UV-DAD: 254 nm (aromatic ring) and 210 nm (amide bond).

-

MS (ESI+): Essential for identifying the mass shift of +16 Da (N-oxide) or -69 Da (loss of pyrrolidine).

-

Self-Validating System Suitability

Before every stability run, verify:

-

Resolution (Rs): > 2.0 between the parent peak and the nearest forced degradation product.

-

Peak Purity: Use DAD software to ensure the main peak contains no co-eluting impurities (purity angle < purity threshold).

Stress Testing Protocol (Forced Degradation)

This protocol is designed to achieve 5–20% degradation.[1] If >20% occurs rapidly, dilute the stressor. If <5% occurs, increase stressor concentration or temperature.

Stress Conditions Table

| Stress Type | Condition | Duration | Target Degradant | Mechanism |

| Acid Hydrolysis | 1N HCl, 60°C | 24–72 Hrs | Carboxylic Acid | Amide cleavage (Slow) |

| Base Hydrolysis | 1N NaOH, 60°C | 24–72 Hrs | Carboxylic Acid | Amide cleavage (Slow) |

| Oxidation | 3% H₂O₂ (RT) | 1–4 Hrs | N-Oxides, Dimers | Electrophilic attack on amine |

| Photolysis | 1.2 million lux hours | ~1 Week | Radical species | Photo-oxidation of aniline |

| Thermal | 80°C (Solid State) | 7 Days | Pyrolysis products | Solid-state instability |

Detailed Workflow

-

Preparation: Dissolve the API in a minimal amount of co-solvent (Methanol) and dilute with the stressor (HCl, NaOH, or H₂O₂).

-

Quenching (Critical):

-

Acid/Base: Neutralize exactly to pH 7.0 before injection to prevent column damage.

-

Peroxide:[2] Quench with catalase or sodium metabisulfite to stop oxidation immediately.

-

-

Analysis: Inject un-stressed control vs. stressed samples. Calculate Mass Balance (% Assay + % Impurities). A mass balance < 95% indicates the formation of non-chromophoric degradants or volatile species (e.g., pyrrolidine evaporation).

Long-Term & Accelerated Stability[2][3]

Following the stress testing (which defines what degrades), formal stability studies define how fast it degrades under storage.

ICH Q1A(R2) Standard Conditions

| Study Type | Storage Condition | Min. Time Period | Sampling Points (Months) |

| Long Term | 25°C ± 2°C / 60% RH | 12 Months | 0, 3, 6, 9, 12 |

| Accelerated | 40°C ± 2°C / 75% RH | 6 Months | 0, 1, 3, 6 |

| Intermediate | 30°C ± 2°C / 65% RH | 6 Months | Triggered if failure at 40°C |

Note: Due to the hygroscopic nature of amide salts (if studying the HCl salt), humidity control is vital.

Stability Workflow Diagram

Figure 2: End-to-end workflow from stress testing to shelf-life determination.

Critical Considerations for Researchers

-

Light Protection is Mandatory: Aniline derivatives are notoriously photosensitive. All long-term stability samples must be wrapped in aluminum foil or stored in amber glass. If degradation is seen in the "Exposed" dish but not the "Dark Control" dish during ICH Q1B testing, the product requires light-resistant packaging.

-

Salt Form Selection: If the free base is an oil or low-melting solid (common for this class), conversion to a Hydrochloride or Fumarate salt is recommended to improve solid-state stability.

-

Color as an Indicator: The appearance of a yellow/brown hue is the earliest indicator of aniline oxidation, often detectable before HPLC peaks become significant.

References

-

ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003. [Link]

-

ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996. [Link]

- Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.

- Baertschi, S. W. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2011.

Sources

Technical Whitepaper: Pharmacodynamic Profiling of 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one (herein referred to as 3-APPP ). Based on Structure-Activity Relationship (SAR) analysis of the pyrrolidine-1-yl-propan-1-one pharmacophore, this compound acts as a putative Class II Ampakine and Positive Allosteric Modulator (PAM) of the AMPA receptor.

The presence of the 4-aminophenyl moiety, linked via a flexible propyl chain to a pyrrolidine amide core, suggests a dual mechanism involving glutamatergic modulation and potential downstream neurotrophic signaling (BDNF upregulation). This guide details the hypothesized mechanism of action (MoA), necessary validation protocols, and the signaling cascades involved.

Structural Deconstruction & In Silico Prediction

To understand the MoA, we must first deconstruct the ligand into its functional pharmacophores. 3-APPP exhibits high structural homology to established nootropics such as Aniracetam and Unifiram , specifically in the amide-linked pyrrolidine domain.

Table 1: Pharmacophore Analysis & Functional Prediction

| Structural Domain | Chemical Feature | Predicted Biological Function |

| Pyrrolidin-1-yl | Cyclic secondary amine (amide form) | AMPA Receptor Binding: Mimics the "turn" region of endogenous ligands; critical for binding at the GluA2 dimer interface. |

| Propan-1-one | 3-carbon linker + Carbonyl | Conformational Spacer: Provides the necessary steric distance between the aromatic head and the pyrrolidine tail to fit the allosteric pocket. |

| 4-Aminophenyl | Aromatic amine (Para-substitution) | Pi-Cation Interaction: The amino group acts as a hydrogen bond donor/acceptor, potentially interacting with Ser/Thr residues in the ligand-binding domain (LBD). |

SAR Hypothesis: Unlike Racetams which possess a 2-pyrrolidone (lactam) ring, 3-APPP features an exocyclic ketone/amide structure similar to Sunifiram . This structural rigidity often correlates with significantly higher potency (1000x > Piracetam) in facilitating synaptic transmission.

Mechanism of Action Hypothesis: AMPA Receptor Modulation[1]

The primary hypothesis posits that 3-APPP functions as a Positive Allosteric Modulator (PAM) of the AMPA-type glutamate receptor.

The Allosteric Binding Event

3-APPP does not bind to the orthosteric glutamate site (the "Clam Shell" cleft). Instead, it targets the dimer interface of the Ligand-Binding Domain (LBD) between two GluA subunits.

-

Stabilization: Upon glutamate binding, the LBD closes. 3-APPP binds within the dimer interface, acting as a molecular "wedge."

-

Desensitization Blockade: By physically stabilizing the dimer interface, 3-APPP prevents the conformational collapse that leads to receptor desensitization.

Kinetic Impact

-

Deactivation: Slows the rate of channel closing (deactivation) after glutamate removal.

-

Desensitization: Significantly delays the transition to the desensitized state.

-

Net Effect: Increased area under the curve (AUC) for synaptic currents, leading to enhanced Long-Term Potentiation (LTP).

Downstream Signaling Cascade (BDNF Pathway)

Prolonged AMPA receptor activation leads to sufficient depolarization to remove the Magnesium (

Visualization: Signaling Pathway

The following diagram illustrates the causal chain from 3-APPP binding to neurotrophic expression.

Figure 1: Signal transduction pathway showing 3-APPP inhibition of AMPA desensitization and subsequent induction of BDNF transcription.

Experimental Validation Protocols

To validate this hypothesis, the following self-validating experimental workflows are required.

Protocol A: In Vitro FLIPR Calcium Assay

Objective: Quantify the potency of 3-APPP in facilitating glutamate-induced calcium influx.

-

Cell Line: HEK293 cells stably expressing GluA2 (flip isoform).

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

-

Baseline: Measure baseline fluorescence (F0).

-

Treatment:

-

Control: Glutamate (100 μM) alone.

-

Experimental: 3-APPP (0.1 nM – 10 μM) + Glutamate (100 μM).

-

Antagonist Check: Co-apply NBQX (AMPA antagonist) to confirm specificity.

-

-

Readout: Measure fluorescence intensity (F). Calculate

. -

Success Criteria: A dose-dependent increase in fluorescence peak and decay time compared to glutamate alone confirms PAM activity.

Protocol B: Electrophysiology (Whole-Cell Patch Clamp)

Objective: Measure channel kinetics (deactivation/desensitization rates).

-

Preparation: Hippocampal slice cultures (Rat, P7-P10).

-

Rig Setup:

-

Holding potential: -70 mV.

-

Internal solution: Cs-gluconate based (to block K+ channels).

-

-

Stimulation: Rapid perfusion (piezo-driven) of Glutamate (10 mM, 100 ms pulse).

-

Application: Perfusion of 3-APPP (10 μM).

-

Analysis:

-

Measure Steady-State Current / Peak Current ratio .

-

Measure Deactivation Time Constant (

) .

-

-

Success Criteria: An increase in the Steady-State/Peak ratio indicates blocked desensitization.

Protocol C: In Silico Molecular Docking Workflow

Objective: Map the binding site interface.

Figure 2: Computational workflow for validating the binding affinity of 3-APPP to the AMPA receptor dimer interface.

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[1][2][3] Brain Research Reviews, 19(2), 180-222. Link

-

Lynch, G. (2006). Glutamate-based therapeutic approaches: Ampakines. Current Opinion in Pharmacology, 6(1), 82-88. Link

-

Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 53(5), 2197-2203. Link

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. Link

-

Copani, A., et al. (1992). Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures. Journal of Neurochemistry, 58(4), 1199-1204. Link

Sources

3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one literature review

Synthesis, Chemical Properties, and Application as a Pharmacophore Scaffold

Part 1: Executive Summary & Core Directive

3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a bifunctional organic intermediate belonging to the class of

This guide serves as a technical monograph for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) , peptidomimetic synthesis , and combinatorial library generation . The molecule acts as a versatile "capping" unit, where the pyrrolidine amide provides a lipophilic, metabolically stable terminus, and the aniline group serves as a nucleophilic attachment point for elaborated pharmacophores.

Part 2: Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 4-Amino-hydrocinnamoyl-pyrrolidine |

| Molecular Formula | |

| Molecular Weight | 218.30 g/mol |

| Core Scaffold | 3-Phenylpropanamide (Hydrocinnamamide) |

| Functional Groups | Tertiary Amide (Pyrrolidine), Primary Aromatic Amine (Aniline) |

| Predicted LogP | ~1.5 - 1.8 (Lipophilic, CNS penetrant potential) |

| pKa (Aniline) | ~4.8 (Weak base) |

Structural Logic

The molecule consists of three distinct domains:

-

The Head (Aniline): A primary aromatic amine at the para position. This is the reactive center for derivatization (acylation, reductive amination, sulfonylation).

-

The Linker (Ethyl Chain): A two-carbon alkyl chain (propan-1-one backbone) that separates the aromatic ring from the amide, imparting flexibility and preventing steric clash.

-

The Tail (Pyrrolidine Amide): A cyclic tertiary amide. This group is resistant to hydrolysis by general proteases, making it an excellent "cap" for increasing the metabolic stability of peptide mimetics.

Part 3: Synthesis Protocol

Since this specific intermediate is not a commodity chemical, it is synthesized via a robust two-step sequence starting from commercially available 3-(4-nitrophenyl)propanoic acid .

Reaction Scheme (DOT Visualization)

Caption: Two-step synthesis via amide coupling followed by chemoselective nitro reduction.

Detailed Methodology

Step 1: Amide Coupling

-

Reagents: 3-(4-Nitrophenyl)propanoic acid (1.0 eq), Thionyl Chloride (

, 1.5 eq) OR EDC.HCl (1.2 eq)/HOBt (1.2 eq), Pyrrolidine (1.1 eq), Triethylamine (2.0 eq), DCM (Solvent). -

Protocol (Acid Chloride Method):

-

Dissolve 3-(4-nitrophenyl)propanoic acid in dry DCM.

-

Add

dropwise at 0°C; reflux for 2 hours. Evaporate excess -

Redissolve the crude acid chloride in DCM.

-

Add Pyrrolidine and

at 0°C. Stir at RT for 4 hours. -

Workup: Wash with 1N HCl, sat.

, and brine. Dry over -

Validation: LC-MS shows [M+H]+ = 249.1 (Nitro-intermediate).

-

Step 2: Nitro Reduction

-

Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (10 wt%), Hydrogen gas (

, 1 atm), Methanol/Ethanol. -

Protocol:

-

Dissolve the nitro-intermediate in MeOH.

-

Add Pd/C catalyst carefully (under

). -

Purge with

(balloon). Stir vigorously for 6-12 hours. -

Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

-

Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM/MeOH).

-

Validation: LC-MS shows [M+H]+ = 219.1. NMR confirms disappearance of aromatic nitro protons and appearance of broad amine singlet (

~3.5-4.0 ppm).

-

Part 4: Applications in Drug Discovery

This molecule is rarely a final drug but serves as a high-value scaffold for generating diversity in chemical libraries.

1. Peptidomimetics & Protease Inhibitors

The 3-phenylpropanoyl-pyrrolidine motif mimics the Phenylalanine-Proline (Phe-Pro) dipeptide sequence but lacks the scissile peptide bond between the residues.

-

Mechanism: Replacing the amide bond with an ethylene bridge (or simply removing the

-amino group) creates a "reduced" isostere that fits into the S1-S2 pockets of proteases (e.g., Chymotrypsin-like serine proteases) without being cleaved. -

Utility: The 4-amino group allows for the attachment of "warheads" (electrophiles) or P3/P4 binding elements.

2. Fragment-Based Drug Discovery (FBDD)

The molecule is an ideal "fragment" due to its distinct vectors:

-

Vector A (Pyrrolidine): Explores hydrophobic pockets.

-

Vector B (Aniline): Allows for "fragment growing" via amide coupling or urea formation.

-

Solubility: The basic amine improves solubility compared to the purely lipophilic parent.

3. Derivatization Pathways (DOT Visualization)

Caption: Divergent synthesis pathways utilizing the aniline handle for library generation.

Part 5: Safety & Handling

-

Aniline Toxicity: Like all primary aromatic amines, the 4-aminophenyl moiety presents a risk of methemoglobinemia and potential genotoxicity. Handle with gloves and in a fume hood.

-

Storage: The amine is prone to oxidation (browning) upon exposure to air/light. Store under inert gas (Argon/Nitrogen) at -20°C.

-

Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water unless protonated (HCl salt).

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for amide coupling and nitro reduction methodologies).

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates". Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

- Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques". Journal of Medicinal Chemistry, 59(14), 6581-6599. (Context for using phenyl-amide fragments).

-

PubChem Compound Summary. "3-(4-Aminophenyl)propanoic acid" (Precursor Data). Link

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(4-aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Abstract & Strategic Overview

This application note details a robust, two-step synthetic protocol for 3-(4-aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one . This scaffold combines a flexible alkyl linker, a solubilizing pyrrolidine amide, and a solvent-exposed primary aniline, making it a critical intermediate for PROTAC linker synthesis, peptidomimetics, and fragment-based drug discovery (FBDD).

The Chemoselectivity Challenge

Direct coupling of 3-(4-aminophenyl)propanoic acid with pyrrolidine is chemically flawed. The free aniline moiety (

The Solution: A "Nitro-Reduction" strategy. We utilize the nitro group (

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the Nitro-Reduction pathway to avoid self-polymerization.

Step 1: Chemoselective Amide Coupling

We employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for this transformation. Unlike carbodiimides (EDC/DCC), HATU minimizes racemization (though not an issue here with an achiral linker) and, crucially, provides faster kinetics for secondary amines like pyrrolidine which can be sterically hindered.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-(4-nitrophenyl)propanoic acid | 195.17 | 1.0 | Limiting Reagent |

| Pyrrolidine | 71.12 | 1.2 | Nucleophile |

| HATU | 380.23 | 1.1 | Coupling Agent |

| DIPEA (Hünig's Base) | 129.24 | 3.0 | Base |

| DMF (Anhydrous) | - | - | Solvent (0.1 M conc.) |

Experimental Protocol

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-nitrophenyl)propanoic acid (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv) dropwise. The solution may turn slightly yellow due to deprotonation of the acid.

-

Coupling Agent: Add HATU (1.1 equiv) in one portion at 0°C (ice bath). Stir for 15 minutes to allow the formation of the activated O-azabenzotriazole ester.

-

Note: Pre-activation is critical.[2] Adding the amine too early can lead to slower reaction rates.

-

-

Nucleophilic Attack: Add Pyrrolidine (1.2 equiv) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.

-

Workup:

-

Dilute the reaction mixture with EtOAc (10x reaction volume).

-

Wash 1: 1M HCl (removes excess DIPEA and unreacted pyrrolidine).

-

Wash 2: Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

-

Wash 3: Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude yellow oil usually solidifies. If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Expected Yield: 85–95% Appearance: Pale yellow solid.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

The reduction of the nitro group to the aniline is performed using heterogeneous catalysis. We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

Safety Advisory: Pyrophoric Hazards

-

Dry Pd/C is pyrophoric. It can ignite solvent vapors if added dry to methanol.

-

Protocol: Always wet the catalyst with a small amount of water or toluene under an inert atmosphere (Nitrogen/Argon) before adding the flammable reaction solvent (Methanol).

Materials Table

| Reagent | Role |

| Intermediate (from Step 1) | Substrate |

| 10% Pd/C (50% wet) | Catalyst (10 wt% loading) |

| Hydrogen Gas (H₂) | Reductant (Balloon or 1 atm) |

| Methanol (MeOH) | Solvent |

Experimental Protocol

-

Inerting: Flush a reaction flask with Nitrogen (N₂).

-

Catalyst Charge: Carefully add 10% Pd/C (10% by weight of the substrate) to the flask.

-

Technique: Add 0.5 mL of water to "wet" the catalyst immediately.

-

-

Substrate Addition: Dissolve the Intermediate from Step 1 in MeOH (0.1 M) and carefully add it to the flask containing the catalyst.

-

Hydrogenation:

-

Cycle the atmosphere: Vacuum then N₂ (3 times).

-

Vacuum then H₂ (balloon pressure is sufficient).

-

Stir vigorously at RT for 4–16 hours.

-

-

Monitoring: Monitor by LC-MS. The mass shift will be

(loss of two oxygens, gain of two hydrogens:-

Intermediate Check: Look for the Hydroxylamine intermediate (

). If present, continue stirring.

-

-

Workup:

-

Filter the mixture through a Celite® pad to remove the Pd/C.

-

Critical: Do not let the filter cake dry out completely during filtration to prevent ignition. Wash the pad with MeOH.

-

Concentrate the filtrate in vacuo.

-

-

Purification: The product is often pure enough for use. If the aniline is dark (oxidation), purify via flash chromatography (DCM/MeOH/NH₃).

Expected Yield: >90% Appearance: Off-white to light brown solid.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, check for these specific NMR signatures.

| Proton Environment | Expected Shift (¹H NMR, CDCl₃) | Multiplicity | Diagnostic Value |

| Aniline -NH₂ | 3.0 – 4.0 ppm | Broad Singlet (2H) | Definitive Proof of Reduction. (Disappears with D₂O shake). |

| Aromatic Ring | 6.6 (d) & 7.0 (d) ppm | Doublets (AA'BB') | Upfield shift compared to nitro-precursor due to electron-donating -NH₂. |

| Pyrrolidine | 3.2 – 3.5 ppm | Multiplets (4H) | Confirms amide integrity. Distinct magnetic non-equivalence due to amide rotation. |

| Linker | 2.5 – 2.6 ppm | Triplet (2H) | Adjacent to carbonyl.[4] |

Mechanistic Workflow

The following diagram illustrates the activation and reduction cycle, highlighting the critical intermediates.

Figure 2: Reaction progression from acid activation to final reduction.[5][6]

References

-

Amide Coupling (HATU Protocol): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.

-

Nitro Reduction (Catalytic Hydrogenation): Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.

-

Starting Material Data: PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid.

-

Pyrrolidine Amide Synthesis: Noda, H., et al. (2020).[8] Amide Synthesis via Acid-Promoted Activation.[6][8] Organic Letters, 22(21), 8769-8773.

Sources

- 1. peptide.com [peptide.com]

- 2. reddit.com [reddit.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

Application Note: Purification Strategies for 3-(4-aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one

This Application Note is designed to serve as a definitive technical guide for the purification of 3-(4-aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one .

This molecule contains two distinct chemical functionalities that dictate its purification strategy:

-

Aniline (4-aminophenyl): A primary aromatic amine, which is weakly basic (

) and prone to oxidation (browning) upon prolonged air exposure.[1][2]

The following protocols are structured to exploit these properties, moving from bulk extraction to high-purity isolation.

Chemical Profile & Impurity Landscape[1][2]

Before initiating purification, it is critical to understand the separation logic. The synthesis of this target typically involves the reduction of a nitro-precursor (3-(4-nitrophenyl)-1-(pyrrolidin-1-yl)propan-1-one).[1][2]

| Component | Functionality | Acid/Base Behavior | Polarity (LogP est.) |

| Target Molecule | Amino-Amide | Weak Base (Amine) | Moderate (~1.[1][2]5) |

| Nitro Precursor | Nitro-Amide | Neutral | Moderate-High (~2.[1][2]0) |

| Coupling Reagents | Urea/HOBt | Neutral/Acidic | Variable |

| Side Products | Azo/Hydrazo dimers | Neutral | High (Lipophilic) |

The Challenge: The target and the nitro-precursor have similar polarities on silica gel, making direct flash chromatography difficult without a preliminary enrichment step.[2] The Solution: Exploit the basicity of the aniline nitrogen to perform a "Back-Extraction," separating the basic target from neutral impurities.[2]

Method A: Acid-Base Back-Extraction (Primary Isolation)[1][2]

This protocol is the most efficient method for removing non-basic impurities (unreacted nitro starting material, neutral coupling byproducts) from the crude reaction mixture.[2]

Mechanism of Action

-

Extraction 1 (Acidic): The target amine is protonated (

) and moves to the aqueous phase.[1][2][3] Neutral impurities stay in the organic phase.[1] -

Wash: The aqueous phase is washed to remove trapped organics.[1]

-

Extraction 2 (Basic): The aqueous phase is basified, deprotonating the target (

).[1][2][3] The free base is extracted back into the organic phase.[1]

Protocol Steps

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Use approx. 10 mL solvent per gram of crude.[1][2]

-

First Extraction (Protonation):

-

Add an equal volume of 1.0 M HCl (aq) .

-

Note: Do not use strong concentrated acid or heat, as the amide bond may hydrolyze.[1] 1M HCl at RT is safe.[1]

-

Shake vigorously for 2 minutes.

-

Separate layers.[1][3][4] Keep the Aqueous Layer (Bottom) .[1]

-

Repeat: Extract the organic layer once more with fresh 1M HCl to ensure complete capture of the amine. Combine aqueous layers.[1][5][6]

-

-

Organic Wash (Removal of Neutrals):

-

Basification (Deprotonation):

-

Second Extraction (Recovery):

-

Drying & Concentration:

Workflow Diagram

Figure 1: Acid-Base Back-Extraction Workflow for isolation of basic amine targets.

Method B: Flash Column Chromatography

If the acid-base extraction does not yield sufficient purity (e.g., if colored azo impurities persist), flash chromatography is required.[1][2]

Critical Issue: Primary aromatic amines (anilines) interact strongly with the acidic silanol groups on silica gel, causing severe "tailing" (broad, streaky bands) and poor separation.[2]

Optimized Conditions

-

Mobile Phase Modifier: You MUST use a basic modifier to neutralize the silica.[1]

-

Solvent System: Dichloromethane (DCM) / Methanol (MeOH).[1][2]

Gradient Protocol

-

Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of DCM containing 1% TEA.[1][2] This deactivates the silica.[1]

-

Loading: Dissolve the crude oil in a minimum amount of DCM. Liquid loading is usually sufficient; use Celite dry-loading if the crude is very viscous.[1][2]

-

Elution Gradient:

TLC Monitoring:

-

Stain: UV (254 nm) is primary.[1][2] Ninhydrin is effective for amines (turns red/purple).[1][2]

-